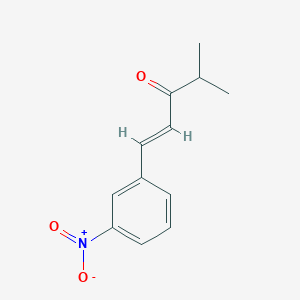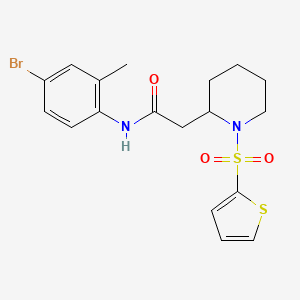
(2R)-2,6,6-Trimethylheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,6,6-Trimethylheptan-1-ol is a chemical compound that belongs to the family of alcohols. It is also known as dihydroterpineol, and it has a molecular formula of C10H22O. This compound is widely used in various industries, including the fragrance, food, and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of (2R)-2,6,6-Trimethylheptan-1-ol is not well understood. However, it is believed to interact with various receptors in the body, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have sedative, anxiolytic, and anticonvulsant properties. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been reported to have antimicrobial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2,6,6-Trimethylheptan-1-ol in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on (2R)-2,6,6-Trimethylheptan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, epilepsy, and anxiety disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with various receptors and enzymes. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound, which would enable its wider use in various industries.
Métodos De Síntesis
The synthesis of (2R)-2,6,6-Trimethylheptan-1-ol can be achieved through several methods. One of the most common methods is the reduction of dihydrocarvone with sodium borohydride. Dihydrocarvone is a cyclic ketone that is obtained from carvone, which is a terpenoid found in many essential oils. Another method involves the reduction of carvone with lithium aluminum hydride. Both methods result in the formation of this compound with high yields.
Aplicaciones Científicas De Investigación
(2R)-2,6,6-Trimethylheptan-1-ol has been extensively studied for its various scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It has also been used as a flavoring agent in the food industry. In addition, it has been used as a starting material for the synthesis of various terpenoids, which have shown promising biological activities.
Propiedades
IUPAC Name |
(2R)-2,6,6-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBWOCOOGRGQP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)

![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2830651.png)


![1-[4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2830656.png)


![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830660.png)

